Ophobolin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ophiobolin A is a sesterterpenoid fungal phytotoxin produced by various species of the Bipolaris genus. Initially identified as a dangerous phytotoxin affecting essential cereals like rice and barley, it has since been found to possess significant biological activities, including promising anticancer properties .

Preparation Methods

Ophiobolin A can be synthesized through a series of steps starting from mevalonate, involving the rearrangement of an acyclic C-25 precursor. The biosynthesis involves a bifunctional terpene synthase that catalyzes both chain elongation and cyclization . Industrial production methods often involve the cultivation of fungal strains like Drechslera gigantea, which can produce Ophiobolin A as a bioherbicide .

Chemical Reactions Analysis

Ophiobolin A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products formed from these reactions include various derivatives of Ophiobolin A that have been studied for their biological activities .

Scientific Research Applications

Ophiobolin A has been extensively studied for its potential anticancer activity. It has shown promise in treating various types of cancer, including glioblastoma and melanoma . Additionally, it has been investigated for its antimicrobial properties, including antibacterial, antifungal, and antiviral activities . In agriculture, it has been proposed as a bioherbicide for controlling weeds like Digitaria sanguinaria .

Mechanism of Action

Ophiobolin A exerts its effects through multiple mechanisms. It covalently modifies phosphatidylethanolamine, leading to cytotoxicity by destabilizing lipid bilayers . It also induces paraptosis-like cell death by decreasing BKCa channel activity, leading to mitochondrial and endoplasmic reticulum stress . Additionally, it activates the mitochondrial pathway of apoptosis in cancer cells .

Comparison with Similar Compounds

Ophiobolin A is often compared with other fungal terpenes like sphaeropsidin A, which also exhibits significant anticancer activity . Both compounds share a similar origin as fungal phytotoxins but have distinct chemical structures and modes of action. Other similar compounds include polygodial, which has been studied for its anticancer properties .

Properties

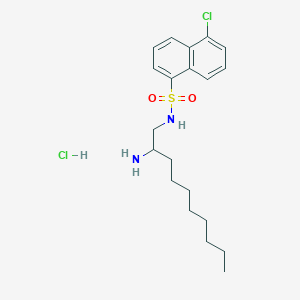

Molecular Formula |

C20H30Cl2N2O2S |

|---|---|

Molecular Weight |

433.4 g/mol |

IUPAC Name |

N-(2-aminodecyl)-5-chloronaphthalene-1-sulfonamide;hydrochloride |

InChI |

InChI=1S/C20H29ClN2O2S.ClH/c1-2-3-4-5-6-7-10-16(22)15-23-26(24,25)20-14-9-11-17-18(20)12-8-13-19(17)21;/h8-9,11-14,16,23H,2-7,10,15,22H2,1H3;1H |

InChI Key |

JTFSFBQHOSSWLK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(CNS(=O)(=O)C1=CC=CC2=C1C=CC=C2Cl)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R)-3-tert-butyl-2-[(3R)-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]-2H-1,3-benzoxaphosphole](/img/structure/B14786720.png)

![(3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,4-dione](/img/structure/B14786734.png)

![1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline;2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid](/img/structure/B14786748.png)

![4-amino-1-[(3R)-1-[(tert-butoxy)carbonyl]piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B14786758.png)

![Sodium;[5-[2-[3-(3-amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate](/img/structure/B14786761.png)

![tert-Butyl (2-(7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)ethyl)carbamate](/img/structure/B14786781.png)

![(1R,2R,4R,8S,9S,12R,13R)-8-acetyl-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B14786783.png)

![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)-2-phenylacetamide](/img/structure/B14786785.png)